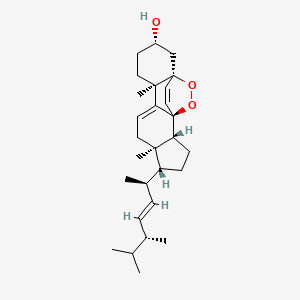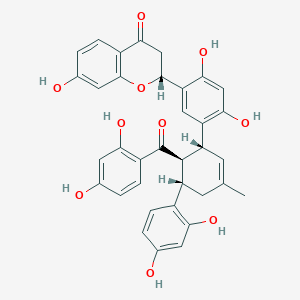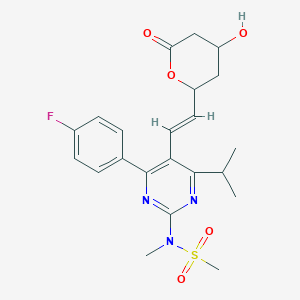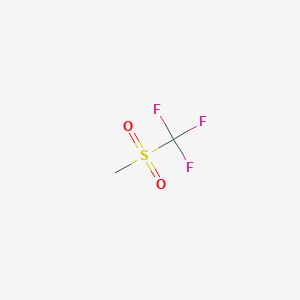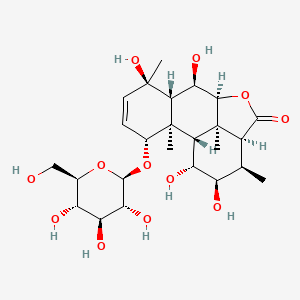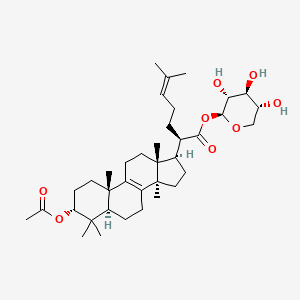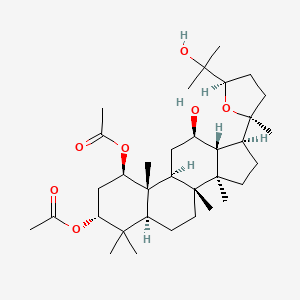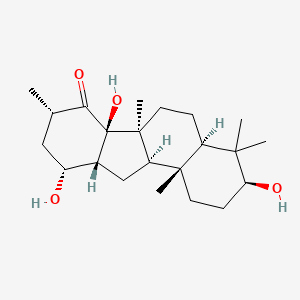
Troglitazone sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Troglitazone sulfate, also known as [2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] hydrogen sulfate, is a compound with the molecular formula C24H27NO8S2 and a molecular weight of 521.6 g/mol. This compound is an aromatic ether and a thiazolidinone, which are known for their diverse chemical properties and applications.
Vorbereitungsmethoden
The synthesis of Troglitazone sulfate involves multiple steps, starting with the preparation of the thiazolidinone core. This is typically achieved through the reaction of a thioamide with an α-haloketone under basic conditions. The resulting thiazolidinone is then coupled with a phenoxy methyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the chromen-6-yl group to introduce the hydrogen sulfate moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Troglitazone sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Hydrolysis: The hydrogen sulfate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Troglitazone sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiazolidinone moiety is known for its biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in the treatment of diseases such as cancer and diabetes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Troglitazone sulfate involves its interaction with specific molecular targets and pathways. The thiazolidinone moiety is known to inhibit enzymes involved in inflammation and microbial growth, while the aromatic ether group can interact with cellular membranes and proteins. The hydrogen sulfate group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets within the body.
Vergleich Mit ähnlichen Verbindungen
Troglitazone sulfate can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds also contain a thiazolidinone moiety and are used as antidiabetic agents. this compound has a unique aromatic ether group that distinguishes it from thiazolidinediones.
Aromatic Ethers: Compounds like anisole and phenetole share the aromatic ether group with this compound but lack the thiazolidinone and hydrogen sulfate moieties, resulting in different chemical and biological properties.
Sulfonated Aromatic Compounds: Similar to this compound, compounds like sulfanilic acid contain a sulfonate group, but their overall structure and applications differ significantly.
This compound stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C24H27NO8S2 |
|---|---|
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H27NO8S2/c1-13-14(2)21-18(15(3)20(13)33-35(28,29)30)9-10-24(4,32-21)12-31-17-7-5-16(6-8-17)11-19-22(26)25-23(27)34-19/h5-8,19H,9-12H2,1-4H3,(H,25,26,27)(H,28,29,30) |
InChI-Schlüssel |
MTCJRDKAPLOLHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[2,3-b]indolizine-6,11-dione](/img/structure/B1250038.png)
